

understanding the J208 part in the iGEM registry

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Compound of Interest

Compound Name: J208

Cat. No.: B15568918

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An In-Depth Technical Guide to the iGEM Registry Part BBa_J52008 (Renilla Luciferase Reporter)

For researchers, scientists, and drug development professionals, the iGEM Registry of Standard Biological Parts offers a vast collection of genetic components to build novel biological systems. This guide provides a detailed examination of the part BBa_J52008, a widely used reporter gene encoding Renilla luciferase. It is important to note that while the query specified "**J208**," this appears to be a typographical error, as BBa_J06208 is an undocumented part. The functionally similar and well-documented part, BBa_J52008, is the focus of this technical whitepaper.

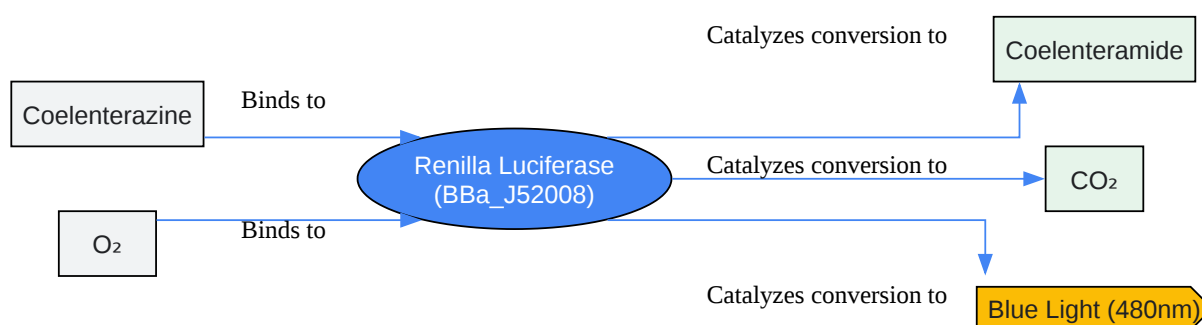
Part Overview: BBa_J52008

The BioBrick part BBa_J52008 is the coding sequence for Renilla-luciferin 2-monooxygenase, more commonly known as Renilla luciferase (RLuc).[1] This enzyme, isolated from the sea pansy *Renilla reniformis*, is a key component in bioluminescence, catalyzing the oxidation of its substrate, coelenterazine, to produce a visible blue light signal.[1] This property has led to its widespread adoption as a reporter gene in molecular biology and synthetic biology for applications such as monitoring gene expression, in vivo imaging, and as a component in biosensors.[1]

The part was characterized by the iGEM team DUT_China_B in 2019.[1] It is important to note that this part contains a eukaryotic ribosome binding site and non-standard BioBrick prefix and suffix.[1]

Core Functionality and Signaling Pathway

The fundamental utility of BBa_J52008 lies in the enzymatic reaction it facilitates. Renilla luciferase utilizes molecular oxygen to catalyze the oxidative decarboxylation of coelenterazine. This process results in the formation of coelenteramide, carbon dioxide, and the emission of a photon of blue light with a peak wavelength of 480 nm. A significant advantage of this system is its simplicity, as it only requires the presence of molecular oxygen as a cofactor, making it highly adaptable to various experimental conditions.



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Caption: The enzymatic reaction catalyzed by Renilla luciferase.

Experimental Characterization Data

The 2019 iGEM team DUT_China_B performed experiments to characterize the optimal conditions for the activity of the RLuc enzyme expressed from BBa_J52008. The key findings are summarized below.

Experimental Parameter	Value/Range Tested	Observation
Incubation Time	0, 5, 10, 15, 20, 25, 30 min	Relative luminescence intensity increased with time, with the most rapid increase in the first 10 minutes.
Substrate (Coelenterin) Concentration	0, 5, 10, 15, 20 μ M	Luminescence intensity was measured at these concentrations after a 10-minute incubation.

Table 1: Summary of
Quantitative Characterization
Data for BBa_J52008.

Experimental Protocols

The following protocols are based on the characterization experiments performed by the DUT_China_B iGEM team.

Determination of Optimal Incubation Time

- Reaction Setup: Prepare a 3 mL total reaction volume.
- Enzyme Addition: Add 2900 μ L of crude enzyme solution (from cell lysate expressing BBa_J52008).
- Substrate Addition: Add 100 μ L of coelenterin working solution to initiate the reaction.
- Measurement: Measure the luminescence intensity at 480 nm at time points of 0, 5, 10, 15, 20, 25, and 30 minutes post-incubation.

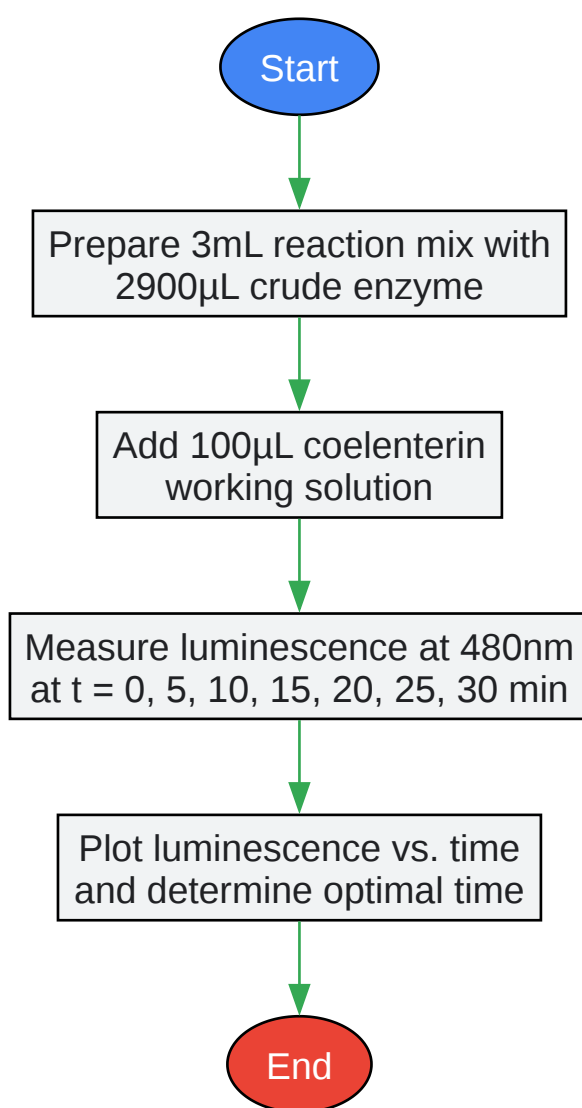
Determination of Optimal Substrate Concentration

- Reaction Setup: Prepare a series of 3 mL reaction mixtures.
- Enzyme Addition: Add a consistent amount of crude enzyme solution to each reaction.

- Substrate Variation: Add the coelenterin working solution to achieve final concentrations of 0, 5, 10, 15, and 20 μM in the respective reaction tubes.
- Incubation: Incubate all reaction mixtures for 10 minutes.
- Measurement: Measure the luminescence intensity at 480 nm for each concentration.

Experimental Workflow Visualization

The logical flow of the experiment to determine the optimal incubation time can be visualized as follows:



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Caption: Workflow for determining the optimal incubation time for Rluc activity.

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References

- 1. Part:BBa J52008 - parts.igem.org [parts.igem.org]
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